3,5-二异丙基水杨酸铜(II) 水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

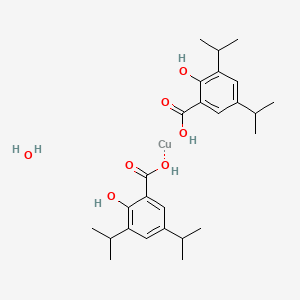

Copper(II) 3,5-diisopropylsalicylate hydrate is a binuclear complex that has attracted interest for its wide range of pharmacological activities. The compound's structure and properties have been the subject of various studies, exploring its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Copper(II) 3,5-diisopropylsalicylate hydrate involves the preparation of copper(II) complexes with 3,5-diisopropylsalicylic acid and various ligating solvents. These compounds exhibit binuclear, carboxylate-bridged structures in the solid state, with coordinating ligands influencing their configuration in solution. The synthesis process is characterized by elemental analysis, infrared, electronic, and EPR spectroscopy (Greenaway, Norris, & Sorenson, 1988).

Molecular Structure Analysis

Copper(II) 3,5-diisopropylsalicylate hydrate complexes have been studied for their molecular structures using X-ray diffraction methods, revealing binuclear complexes with Cu atoms bridged by 3,5-diisopropylsalicylate ligands. The molecular structure analysis demonstrates the coordination of copper to solvent molecules and bidentate diisopropylsalicylate ligands through carboxylic and phenolic oxygen atoms, forming nearly rectangular planar arrangements (Morgant et al., 2000).

Chemical Reactions and Properties

The chemical properties of Copper(II) 3,5-diisopropylsalicylate hydrate include its interaction with human serum albumin, elucidating the mode of transport of the complex in vivo. Studies using spectroscopic methods have shown the presence of more than one copper bonding site on human serum albumin, indicating complex bonding interactions (Greenaway et al., 2004).

Physical Properties Analysis

The physical properties of Copper(II) 3,5-diisopropylsalicylate hydrate complexes have been characterized through thermal decomposition studies, revealing CuO as the final product in the decomposition process. This analysis helps understand the thermal stability and behavior of these complexes under various conditions (Lajunen et al., 1984).

Chemical Properties Analysis

The chemical properties of Copper(II) 3,5-diisopropylsalicylate hydrate also include its SOD-mimetic activity and potential therapeutic applications. Studies have explored its ability to mimic superoxide dismutase (SOD), offering insights into its mechanism of action and potential benefits in various medical applications (Sorenson et al., 1989).

科学研究应用

医药

3,5-二异丙基水杨酸铜(II) 水合物由于铜本身的抗菌特性,在医药领域具有潜在应用。它可用于合成医疗器械的抗菌涂层,降低感染风险。 此外,它的抗真菌特性使其成为开发局部抗真菌治疗方法的候选药物 {svg_1}.

农业

在农业中,这种铜络合物可用作杀菌剂或杀虫剂。它可以施用于作物以防止真菌感染和细菌生长,这些是影响作物产量和质量的常见问题。 它在控制多种植物病原体方面的功效使其成为农民的宝贵工具 {svg_2}.

化学合成

3,5-二异丙基水杨酸铜(II) 水合物是有机合成中的通用催化剂。它可以促进各种反应,如取代反应、交叉偶联反应等。 它作为催化剂的有效性源于铜促进电子转移过程的能力,而电子转移过程是许多类型化学反应的基础 {svg_3}.

作用机制

Target of Action

Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound It is known to be used as a catalyst in various organic synthesis reactions .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by lowering the energy barrier, enabling the reaction to proceed more efficiently .

Biochemical Pathways

As a catalyst, it is involved in various organic synthesis reactions .

Result of Action

Copper(II) 3,5-diisopropylsalicylate hydrate has been found to have potent antioxidant activity . In a study, pretreatment with this compound reduced the level of hyperglycemia by 34% and the mortality rate by 29% in streptozotocin-induced diabetes in animals .

Action Environment

The action, efficacy, and stability of Copper(II) 3,5-diisopropylsalicylate hydrate can be influenced by various environmental factors. For instance, it is relatively stable at room temperature but may decompose at high temperatures, in light, or when in contact with oxygen .

属性

IUPAC Name |

copper;2-hydroxy-3,5-di(propan-2-yl)benzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18O3.Cu.H2O/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;/h2*5-8,14H,1-4H3,(H,15,16);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHJQWNYQOFKBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38CuO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123334-28-1 |

Source

|

| Record name | Copper-bis(3,5-diisopropylsalicylato) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?

A1: When Copper(II) 3,5-diisopropylsalicylate hydrate (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].

Q2: Can you describe the structure of the copper complex formed in this reaction?

A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)